Bisphenol F acetate propionate, epoxy curative, EC-298
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Overview
Description
Bisphenol F acetate propionate, epoxy curative, EC-298 is a chemical compound primarily used in the production of epoxy resins and coatings. It is known for its ability to act as a curative in epoxy/(meth)acrylate hybrid thermoset compositions, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
The primary targets of Bisphenol F acetate propionate, epoxy curative, EC-298 are epoxy resins and coatings. The compound is used to make epoxy resins and coatings for various applications, such as lacquers, varnishes, liners, adhesives, plastics, water pipes, dental sealants, and food packaging .
Mode of Action
The mechanism of action of EC-298 is based on its chemical structure. The polymer consists of two main components: the bisphenol F acetate propionate and the epoxy curative. The bisphenol F acetate propionate provides the polymer with its thermoplastic properties, while the epoxy curative provides the polymer with its adhesive properties.
Biochemical Pathways
The synthesis pathway for this compound involves the reaction of Bisphenol F with acetic anhydride to form Bisphenol F acetate, which is then reacted with propionic anhydride to form Bisphenol F acetate propionate. The resulting product is then reacted with epichlorohydrin to form the epoxy curative EC-298.
Pharmacokinetics
The compound is a clear, colorless to pale yellow liquid with a viscosity of 400-700cp . It has a weight loss of less than or equal to 0.25% at 100°C, indicating its stability under heat .
Result of Action
This results in the formation of strong bonds with other materials, making it well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Bisphenol F acetate propionate, epoxy curative, EC-298 are not well-studied. It is known that it does not impede free radical cure, thermoset adhesives, and is used as a curative for epoxy/(meth) acrylate hybrids, hybrid epoxy/free radical thermosets
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the material is stable and does not degrade easily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol F acetate propionate involves several steps:
Formation of Bisphenol F Acetate: Bisphenol F reacts with acetic anhydride to form Bisphenol F acetate.
Formation of Bisphenol F Acetate Propionate: The Bisphenol F acetate is then reacted with propionic anhydride to form Bisphenol F acetate propionate.
Formation of Epoxy Curative EC-298: The resulting Bisphenol F acetate propionate is reacted with epichlorohydrin to form the epoxy curative EC-298.
Industrial Production Methods
Industrial production of Bisphenol F acetate propionate, epoxy curative, EC-298 typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process involves precise temperature control, use of catalysts, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bisphenol F acetate propionate, epoxy curative, EC-298 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its chemical structure, affecting its properties.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different epoxy derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Bisphenol F acetate propionate, epoxy curative, EC-298 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the production of medical implants and drug delivery systems.
Industry: Applied in the manufacturing of automotive parts, electronics, and coatings.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another widely used compound in epoxy resin production.
Bisphenol S: Known for its use in thermal paper and epoxy resins.
Bisphenol AF: Used in high-performance polymers and specialty chemicals.
Uniqueness
Bisphenol F acetate propionate, epoxy curative, EC-298 is unique due to its specific combination of thermoplastic and adhesive properties, making it highly effective in hybrid epoxy/(meth)acrylate thermoset compositions. This sets it apart from other similar compounds that may not offer the same balance of properties .
Properties
IUPAC Name |
[4-[(4-acetyloxyphenyl)methyl]phenyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-18(20)22-17-10-6-15(7-11-17)12-14-4-8-16(9-5-14)21-13(2)19/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUUDOWTQBKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.